Smyd3-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

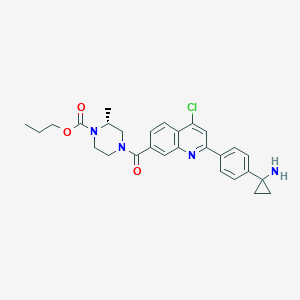

Molecular Formula |

C28H31ClN4O3 |

|---|---|

Molecular Weight |

507.0 g/mol |

IUPAC Name |

propyl (2R)-4-[2-[4-(1-aminocyclopropyl)phenyl]-4-chloroquinoline-7-carbonyl]-2-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C28H31ClN4O3/c1-3-14-36-27(35)33-13-12-32(17-18(33)2)26(34)20-6-9-22-23(29)16-24(31-25(22)15-20)19-4-7-21(8-5-19)28(30)10-11-28/h4-9,15-16,18H,3,10-14,17,30H2,1-2H3/t18-/m1/s1 |

InChI Key |

ROAYRCZOBGZZPK-GOSISDBHSA-N |

Isomeric SMILES |

CCCOC(=O)N1CCN(C[C@H]1C)C(=O)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=C(C=C4)C5(CC5)N)Cl |

Canonical SMILES |

CCCOC(=O)N1CCN(CC1C)C(=O)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=C(C=C4)C5(CC5)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Smyd3-IN-1: A Technical Guide to an Irreversible SMYD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Smyd3-IN-1, a potent and selective irreversible inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine methyltransferase implicated in the development and progression of various cancers through its role in epigenetic regulation and cell signaling. This document details the quantitative inhibitory data of this compound, comprehensive experimental protocols for its characterization, and visualizations of its mechanism of action and relevant biological pathways.

Core Data Presentation

The inhibitory activity and cellular effects of this compound and other relevant SMYD3 inhibitors are summarized below.

Table 1: Biochemical and Cellular Activity of this compound (Compound 29)

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | 11.7 nM[1] | Scintillation Proximity Assay (SPA) | - | Measures direct enzymatic inhibition. |

| GI50 | 1.04 µM[2] | 3D Spheroid Cell Viability Assay | HepG2 | Indicates growth inhibition in a 3D cell culture model. |

| MAP3K2 Methylation Inhibition | 66% | Western Blot | HepG2 | Demonstrates target engagement in a cellular context.[3] |

| KI | 0.37 µM | Kinetic Analysis | - | Represents the initial non-covalent binding affinity.[3] |

| kinact/KI | 132.5 M⁻¹s⁻¹ | Kinetic Analysis | - | The second-order rate constant for covalent modification.[3] |

Signaling Pathways and Experimental Workflows

Visual representations of the SMYD3 signaling pathway and the experimental workflow for characterizing this compound are provided below using the DOT language for Graphviz.

Caption: SMYD3-MAP3K2 Signaling Pathway and Inhibition by this compound.

References

Smyd3-IN-1: A Technical Guide to the Inhibition of H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in a wide range of cellular processes and the development of various cancers, including colorectal, breast, and liver carcinomas.[1][2][3] As an epigenetic regulator, SMYD3 transfers methyl groups to both histone and non-histone protein targets, thereby modulating gene expression and cell signaling pathways.[4][5]

Initially, SMYD3 was identified as a methyltransferase responsible for the di- and tri-methylation of lysine 4 on histone H3 (H3K4), a mark strongly associated with active gene transcription.[1][2][6][7] While this function has been a subject of scientific debate, with subsequent studies identifying other substrates like histone H4 at lysine 5 (H4K5) and non-histone proteins such as MAP3K2 and VEGFR1, compelling evidence demonstrates that SMYD3 activity is crucial for maintaining H3K4 methylation levels at specific gene promoters.[8][9][10][11]

The development of potent and selective inhibitors is critical for dissecting the complex biology of SMYD3 and for validating it as a therapeutic target. Smyd3-IN-1 (also known as compound 29) has emerged as a key chemical probe for this purpose. It is a highly potent, irreversible, and selective inhibitor of SMYD3.[12][13][14] This guide provides an in-depth technical overview of this compound, its mechanism of action, its role in inhibiting H3K4 methylation, and the experimental protocols used to characterize its function.

This compound: Mechanism and Potency

This compound is a novel tool compound that inhibits SMYD3 through a covalent mechanism of action.[13][14] Structural studies have revealed that it irreversibly binds to cysteine 186 (Cys186) located within the substrate-binding channel of the SMYD3 enzyme.[13] This covalent modification blocks the enzyme's catalytic activity, preventing it from methylating its substrates.

Quantitative Data on Inhibitor Potency

The efficacy of this compound has been quantified through various biochemical assays. Its potency is most commonly represented by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | Target | IC50 Value | Mechanism | Reference |

| This compound (Compound 29) | SMYD3 | 11.7 nM | Irreversible, Covalent | [12][13] |

The Role of SMYD3 in H3K4 Methylation

SMYD3's function as an H3K4 methyltransferase is central to its role as a transcriptional regulator. By depositing methyl marks on H3K4 at the promoter regions of target genes, SMYD3 facilitates the recruitment of the transcriptional machinery, leading to gene activation.[6][15] Many of these target genes are key regulators of cell proliferation and oncogenesis, such as c-MYC and WNT10B.[16][17]

Inhibition of SMYD3 with chemical probes or its depletion via RNA interference has been shown to reduce the levels of di- and tri-methylated H3K4, particularly at the promoters of its target genes, leading to decreased gene expression and impaired cancer cell growth.[6][10][11]

Effects of SMYD3 Inhibition on Histone Methylation

| Cell Line | Method of Inhibition | Effect on H3K4me1 | Effect on H3K4me2 | Effect on H3K4me3 | Effect on other marks | Reference |

| Bladder Cancer (T24) | shRNA knockdown | No significant change | Decreased | Decreased | Not Assessed | [10] |

| Colorectal Cancer (HCT116) | BCI-121 (inhibitor) | Not Assessed | Decreased (global) | Decreased (global) | Decreased H4K5me | [17] |

| Colorectal Cancer (HCT116) | shRNA knockdown | Significant impact at target genes | Significant impact at target genes | Significant impact at target genes | Not Assessed | [6] |

| Non-Small-Cell Lung Cancer (A549, H1650) | si-SMYD3 or BCI-121 | Not Assessed | Not Assessed | Decreased | Not Assessed | [11] |

Signaling Pathways and Regulatory Logic

The primary mechanism by which this compound inhibits H3K4 methylation-dependent processes is through direct enzymatic inhibition, which prevents the transcriptional activation of SMYD3 target genes.

Caption: SMYD3-mediated H3K4 methylation and its inhibition by this compound.

While the focus is on histone methylation, it is important to note that SMYD3 also methylates non-histone targets. A well-characterized example is the methylation of MAP3K2, which activates the RAS/ERK signaling pathway. SMYD3 inhibitors block this cytoplasmic activity as well.

Caption: SMYD3-mediated activation of the MAP3K2 pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of SMYD3 inhibitors. Below are protocols for key experiments cited in the literature.

Biochemical In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of recombinant SMYD3 and its inhibition by compounds like this compound.

Methodology:

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2).

-

Enzyme and Substrate Incubation : To each well of a 96-well plate, add recombinant human SMYD3 protein (e.g., 500 ng).[18]

-

Inhibitor Addition : Add varying concentrations of this compound (or other test compounds) dissolved in DMSO. Include a DMSO-only control. Incubate for 15-30 minutes at room temperature to allow inhibitor binding.

-

Initiate Reaction : Add the histone substrate (e.g., a mixture of calf thymus histones or a specific H3 peptide) and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).[17][19]

-

Incubation : Incubate the reaction at 30°C for 1 hour.

-

Detection : Stop the reaction and spot the mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a scintillation counter. The signal is proportional to HMT activity.

-

Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radioactive in vitro HMT assay.

Cellular Target Engagement Assay

This assay validates that the inhibitor can enter cells and engage its target, SMYD3, leading to reduced methylation of a known substrate.

Methodology:

-

Cell Culture and Transfection : Culture human cells (e.g., HeLa or HEK293T) in appropriate media.[20] Co-transfect cells with plasmids expressing SMYD3 and a tagged substrate (e.g., HA-tagged MAP3K2).[20]

-

Inhibitor Treatment : After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 20-24 hours).[20]

-

Cell Lysis : Wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection : Probe the membrane with a primary antibody specific for the methylated form of the substrate (e.g., anti-MAP3K2-K260me3).[20] Also, probe for the total tagged substrate (e.g., anti-HA) and a loading control (e.g., anti-tubulin).

-

Analysis : Quantify the band intensities. Normalize the methylated substrate signal to the total substrate signal to determine the dose-dependent effect of the inhibitor on cellular SMYD3 activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if SMYD3 inhibition by this compound leads to a specific reduction of H3K4me3 at the promoter regions of target genes.

Methodology:

-

Cell Treatment : Treat cancer cells (e.g., HCT116) with this compound or vehicle control for 48-72 hours.[17]

-

Cross-linking : Cross-link proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation : Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.

-

Immune Complex Capture : Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight. Purify the DNA.

-

Quantitative PCR (qPCR) : Perform qPCR on the purified DNA using primers designed to amplify the promoter region of a known SMYD3 target gene (e.g., FNBP1) and a negative control region.[6]

-

Data Analysis : Calculate the enrichment of the target promoter region in the H3K4me3-precipitated samples relative to the input DNA and normalize to the IgG control. Compare the enrichment between inhibitor-treated and control cells.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

This compound is a powerful and specific chemical tool for interrogating the function of the SMYD3 methyltransferase. Its irreversible covalent mechanism provides potent and sustained inhibition, enabling detailed study of SMYD3's downstream effects. While SMYD3 possesses a diverse substrate profile, its role in catalyzing or maintaining H3K4 methylation at specific gene loci is a key component of its oncogenic activity. The use of this compound in concert with the detailed experimental protocols outlined in this guide allows researchers to precisely dissect the contribution of SMYD3-mediated H3K4 methylation to gene regulation and cancer biology, paving the way for the development of novel epigenetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cooperation between SMYD3 and PC4 drives a distinct transcriptional program in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMYD3 regulates the abnormal proliferation of non-small-cell lung cancer cells via the H3K4me3/ANO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Smyd3 Is a Transcriptional Potentiator of Multiple Cancer-Promoting Genes and Required for Liver and Colon Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

The Discovery and Chemical Synthesis of Smyd3-IN-1: A Covalent Inhibitor of a Key Epigenetic Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that has emerged as a critical player in cancer biology. Overexpressed in a variety of malignancies, including breast, colorectal, hepatocellular, lung, and pancreatic tumors, Smyd3 contributes to cancer progression by methylating both histone and non-histone substrates.[1] Its catalytic activity modulates key signaling pathways, such as the Ras/Raf/MEK/ERK cascade, through the methylation of MAP3K2, promoting cancer cell proliferation and survival.[1] This central role in oncogenesis has positioned Smyd3 as an attractive therapeutic target. This guide provides a detailed overview of the discovery, chemical synthesis, and characterization of Smyd3-IN-1, a potent and selective irreversible inhibitor of Smyd3.

Discovery of this compound

This compound (also referred to as compound 29) was identified through the optimization of a novel class of tetrahydroacridine compounds discovered in a high-throughput screening campaign.[1] The initial hit compound demonstrated a covalent mechanism of action, which guided the subsequent structure-activity relationship (SAR) studies. Optimization of the hit scaffold led to the discovery of 4-chloroquinolines as a new class of covalent warheads, culminating in the identification of this compound as a highly potent inhibitor.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The detailed synthetic scheme is provided below.

(The detailed, step-by-step chemical synthesis protocol, including reagents, reaction conditions, and purification methods, would be detailed here based on the supplementary information of the primary research article. This would include the synthesis of key intermediates and the final covalent inhibitor.)

Quantitative Data

The inhibitory activity of this compound and its key analogs were characterized through various biochemical and cellular assays. The quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical Activity of this compound and Related Compounds [2]

| Compound | IC50 (nM) | k_inact (min⁻¹) | K_I (μM) | k_inact / K_I (M⁻¹s⁻¹) |

| This compound (29) | 11.7 | 0.048 | 0.05 | 16000 |

| Analog 21 | - | 0.045 | 0.45 | 1667 |

| Analog 25 | - | - | - | - |

| Non-covalent analog 30 | > 50,000 | - | - | - |

Table 2: Cellular Activity of this compound [1]

| Cell Line | Assay | Endpoint | Activity of this compound (29) |

| HepG2 | 3D Cell Culture | Anti-proliferative activity | Potent inhibition |

| HepG2 | Western Blot | MAP3K2 methylation | 66% inhibition |

| HepG2 | Western Blot | Smyd3 protein levels | ~50% reduction at 5 μM |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and further investigation of this compound.

Biochemical Assay for Smyd3 Activity

(A detailed, step-by-step protocol for the in vitro Smyd3 methyltransferase assay would be provided here. This would include the preparation of reagents (recombinant Smyd3, substrate, S-adenosyl-L-methionine), reaction conditions (buffer composition, temperature, incubation time), and the method for detecting methylation (e.g., radiometric or fluorescence-based detection).)

MALDI-TOF Mass Spectrometry for Covalent Binding Confirmation

(This section would detail the protocol for confirming the covalent modification of Smyd3 by this compound using MALDI-TOF mass spectrometry. It would include sample preparation (incubation of Smyd3 with the inhibitor), matrix selection, instrument settings, and data analysis to detect the mass shift corresponding to the covalent adduct.)[1][3][4]

3D Cell Culture Proliferation Assay

(The protocol for assessing the anti-proliferative activity of this compound in a 3D cell culture model, such as with HepG2 spheroids, would be described here. This would cover spheroid formation, inhibitor treatment, and the method for quantifying cell viability or growth inhibition.)[5][6][7]

Cellular Target Engagement Assay (Western Blot)

(This section would provide the detailed procedure for the Western blot analysis to measure the inhibition of MAP3K2 methylation in cells treated with this compound. It would include cell lysis, protein quantification, SDS-PAGE, antibody incubation, and detection methods.)[1]

Visualizations

Smyd3 Signaling Pathway

The following diagram illustrates the role of Smyd3 in the Ras/Raf/MEK/ERK signaling pathway.

Caption: Smyd3-mediated methylation of MAP3K2 activates the MEK/ERK pathway.

Experimental Workflow for the Discovery of this compound

The logical flow from initial screening to the characterization of this compound is depicted below.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against epigenetic regulators. Its covalent mechanism of action provides high potency and prolonged inhibition of Smyd3. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of Smyd3 inhibition. The availability of a co-crystal structure provides a valuable tool for the rational design of next-generation Smyd3 inhibitors with improved pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcl.tamu.edu [pcl.tamu.edu]

- 5. 3D Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Generation of Multilayered 3D Structures of HepG2 Cells Using a Bio-printing Technique - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potency of SMYD3 Inhibition: A Deep Dive into the Structure-Activity Relationship of Smyd3-IN-1 and its Analogs

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of Smyd3-IN-1, a potent and irreversible inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), and its analogs. SMYD3 is a critical lysine methyltransferase implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This document summarizes key quantitative data, details experimental protocols for inhibitor synthesis and evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Quantitative Analysis of Inhibitor Potency

The inhibitory activities of this compound and its analogs against SMYD3 were determined using a biochemical scintillation proximity assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the enzymatic activity of SMYD3 by 50%, are presented below. These data highlight the critical structural modifications that influence inhibitory potency.

| Compound | R Group | SMYD3 IC50 (nM) |

| 5 | Methyl | 230 |

| 4 | Ethyl | 110 |

| 6 | Propyl | 16 |

| 7 | Isopropyl | 35 |

| 8 | Cyclopropyl | 27 |

| 9 | tert-Butyl | 110 |

| 10 | Phenyl | >10000 |

| This compound (29) | N/A | 11.7 |

Deciphering the SMYD3 Signaling Cascade in Ras-Driven Cancers

SMYD3 plays a pivotal role in oncogenic signaling, particularly in cancers driven by mutations in the Ras oncogene.[1][2][3][4][5] The following diagram illustrates the key signaling pathway involving SMYD3 and its downstream effectors.

Experimental Protocols

General Workflow for Inhibitor Synthesis and Evaluation

The development of potent SMYD3 inhibitors follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.

Synthesis of this compound Analogs

General Procedure for the Synthesis of N-(4-chloroquinolin-8-yl)alkanamides:

A solution of 8-amino-4-chloroquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is cooled to 0 °C. The appropriate acyl chloride (1.1 eq) is added dropwise, followed by the addition of triethylamine (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-chloroquinolin-8-yl)alkanamide.

Biochemical SMYD3 Inhibition Assay (Scintillation Proximity Assay)

The inhibitory activity of the synthesized compounds against SMYD3 is determined using a Scintillation Proximity Assay (SPA). This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing SMYD3 enzyme, biotinylated H3 peptide substrate, and the test compound at various concentrations in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).

-

Initiation of Reaction: The reaction is initiated by the addition of [³H]-SAM.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of a stop buffer containing streptavidin-coated SPA beads. The beads capture the biotinylated H3 peptide. When a tritiated methyl group has been transferred to the peptide, the proximity of the tritium to the scintillant in the SPA bead results in the emission of light.

-

Measurement: The light signal is measured using a scintillation counter. The IC50 values are calculated from the dose-response curves.

Cellular Antiproliferative Assay (HepG2 3D Spheroid Culture)

The effect of this compound and its analogs on cell proliferation is assessed using a 3D spheroid culture model of the human liver cancer cell line, HepG2. 3D cell cultures more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[6][7][8][9][10]

Protocol:

-

Spheroid Formation: HepG2 cells are seeded in ultra-low attachment round-bottom plates to promote the formation of spheroids over 3-4 days.[6][7][8][9][10]

-

Compound Treatment: Spheroids are treated with various concentrations of the test compounds or vehicle control (DMSO).

-

Incubation: The treated spheroids are incubated for a period of 72 to 96 hours.

-

Viability Assessment: Cell viability is determined using a cell viability reagent (e.g., CellTiter-Glo® 3D). This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell viability. Dose-response curves are generated to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Logic

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent SMYD3 inhibition. The following diagram illustrates the logical relationships in the SAR study.

References

- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patrols-h2020.eu [patrols-h2020.eu]

- 9. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Validation of SMYD3 in Novel Cancer Models Using Smyd3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: SMYD3 as a Compelling Target in Oncology

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant oncogenic driver in a variety of human cancers.[1][2] Overexpressed in numerous solid tumors, including colorectal, hepatocellular, breast, lung, and pancreatic carcinomas, SMYD3 plays a critical role in regulating gene transcription and cell signaling pathways.[3][4] Its enzymatic activity involves the methylation of both histone and non-histone proteins, leading to aberrant cellular processes that favor tumor growth and survival.[5][6][7]

Initially identified as a histone H3-lysine 4 (H3K4) methyltransferase, SMYD3 is now known to methylate other residues, such as histone H4-lysine 5 (H4K5), which are associated with transcriptional activation.[8][9] Beyond its nuclear role in chromatin modification, SMYD3 also functions in the cytoplasm, methylating key signaling proteins like MAP3K2, VEGFR1, and HER2, thereby promoting oncogenic pathways such as the Ras/Raf/MEK/ERK cascade.[5][8] The dual functionality of SMYD3 in both epigenetic regulation and cytoplasmic signaling makes it an attractive and strategic target for therapeutic intervention. This guide focuses on the target validation of SMYD3 using Smyd3-IN-1, a potent and selective irreversible inhibitor, providing a framework for its evaluation in novel cancer models.

Overview of SMYD3 Inhibitors: Focus on this compound

The development of small molecule inhibitors against SMYD3 is a promising area of cancer drug discovery. Several inhibitors have been identified, each with distinct mechanisms and potencies. This compound (also known as compound 29) is a noteworthy example, distinguished by its irreversible, covalent mechanism of action and high potency.[4][5] It represents a new class of 4-chloroquinoline-based compounds that covalently target the enzyme.[4] Other well-characterized inhibitors provide valuable tools for probing SMYD3 biology and include both SAM-competitive and substrate-competitive molecules.

The table below summarizes the key characteristics of this compound and other prominent SMYD3 inhibitors.

| Inhibitor | Mechanism of Action | Potency (IC50 / Ki) | Key Features |

| This compound | Irreversible (Covalent) | IC50: 11.7 nM[5][6] | Selective and potent; demonstrated antiproliferative activity in 3D cell culture.[4] |

| EPZ031686 | Potent, Orally Active | IC50: 3 nM[6] | Deeply anchored in the lysine channel.[4] |

| BCI-121 | Reversible | - | Impairs cancer cell proliferation by arresting cells at the S/G2 phase.[4][7] |

| GSK2807 | SAM-Competitive | IC50: 130 nM; Ki: 14 nM[6] | An analogue of the cofactor S-adenosyl methionine (SAM).[4] |

| BAY-6035 | Substrate-Competitive | IC50: 88 nM (MEKK2 peptide)[6] | A chemical probe that competes with the protein substrate. |

SMYD3 Signaling Pathways in Cancer

SMYD3 exerts its oncogenic effects through a complex network of interactions in both the nucleus and the cytoplasm. Understanding these pathways is crucial for designing effective validation studies.

Nuclear Functions: Epigenetic Regulation

In the nucleus, SMYD3 is a key component of the RNA polymerase complex. It methylates histone tails, primarily H3K4 and H4K5, which are epigenetic marks that create a chromatin environment conducive to gene transcription.[8][9] This leads to the upregulation of a host of downstream target genes involved in cell cycle progression, proliferation, and transformation, such as c-MET, TERT, and WNT10B.[3][7]

Cytoplasmic Functions: Signaling Cascade Activation

In the cytoplasm, SMYD3 methylates and activates several non-histone proteins that are critical components of oncogenic signaling pathways. A pivotal target is MAP3K2, a kinase in the Ras signaling cascade.[8] Methylation of MAP3K2 by SMYD3 enhances the activation of the downstream MEK/ERK pathway, promoting cell growth and survival.[8] SMYD3 has also been shown to methylate and potentiate the activity of receptor tyrosine kinases like VEGFR1 and HER2.[7]

A Workflow for SMYD3 Target Validation

Validating SMYD3 as a therapeutic target requires a systematic approach, progressing from biochemical confirmation of inhibitor activity to cellular and, ultimately, in vivo assessment of anti-cancer efficacy. The following workflow provides a logical sequence for these studies.

Key Experimental Protocols

Detailed and reproducible protocols are essential for successful target validation. The following sections outline core methodologies.

In Vitro SMYD3 Methyltransferase Assay

This assay quantitatively measures the enzymatic activity of SMYD3 and the inhibitory effect of compounds like this compound.

-

Reagents & Materials : Recombinant human SMYD3, histone H3 or H4 substrate, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT), scintillation cocktail, filter paper.

-

Procedure :

-

Prepare a reaction mixture containing assay buffer, SMYD3 enzyme, and histone substrate.

-

Add this compound at various concentrations (e.g., 10-point curve) and pre-incubate with the enzyme to allow for covalent binding.

-

Initiate the reaction by adding ³H-SAM. Incubate at 30°C for 1 hour.

-

Spot the reaction mixture onto filter paper and wash with trichloroacetic acid (TCA) to precipitate proteins and remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (3D Spheroid Model)

This assay assesses the impact of SMYD3 inhibition on the growth of cancer cells in a more physiologically relevant three-dimensional context.[4]

-

Reagents & Materials : Cancer cell line (e.g., HepG2, HCT116), ultra-low attachment 96-well plates, cell culture medium, this compound, CellTiter-Glo® 3D Cell Viability Assay reagent.

-

Procedure :

-

Seed cells in ultra-low attachment plates and allow them to form spheroids over 3-4 days.

-

Treat the established spheroids with a range of this compound concentrations.

-

Incubate for an extended period (e.g., 72-120 hours) to assess long-term growth inhibition.

-

Add the CellTiter-Glo® 3D reagent, which lyses the spheroids and measures ATP content as an indicator of viability.

-

Measure luminescence using a plate reader.

-

Normalize the results to vehicle-treated controls and calculate the growth inhibition percentage and GI50 value.

-

Western Blot for Histone Methylation Marks

This method is used to confirm that the inhibitor engages its target in a cellular context by measuring changes in SMYD3-mediated histone methylation.

-

Reagents & Materials : Treated cancer cells, lysis buffer, primary antibodies (anti-H3K4me3, anti-H4K5me, anti-total H3, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure :

-

Culture cancer cells and treat with this compound at various concentrations for 24-48 hours.

-

Lyse the cells and extract histones using an acid extraction protocol or whole-cell lysates.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensity and normalize the levels of methylated histones to total histone levels to determine the extent of inhibition.

-

In Vivo Tumor Xenograft Study

This preclinical model is the gold standard for evaluating the anti-tumor efficacy of a drug candidate.

-

Reagents & Materials : Immunocompromised mice (e.g., NSG or nude mice), relevant cancer cell line (e.g., SCLC H1092), this compound formulated for in vivo administration, vehicle control.

-

Procedure :

-

Subcutaneously implant cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (vehicle control, this compound).

-

Administer the compound according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

-

At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic (PD) analysis (e.g., Western blot for methylation marks) to confirm target engagement in the tumor tissue.

-

Analyze the data to determine the percentage of tumor growth inhibition (TGI).

-

Conclusion and Future Directions

The validation of SMYD3 as a therapeutic target is strongly supported by a growing body of preclinical evidence. Potent, selective, and irreversible inhibitors like this compound provide powerful tools to probe the enzyme's function and assess its therapeutic potential. The methodologies outlined in this guide offer a comprehensive framework for researchers to systematically validate the effects of SMYD3 inhibition in novel cancer models. Studies have demonstrated that genetic or pharmacologic inhibition of SMYD3 can impair cancer cell proliferation, induce cell cycle arrest, and sensitize cancer cells to conventional chemotherapies.[7]

Future work should focus on identifying predictive biomarkers to select patient populations most likely to respond to SMYD3-targeted therapies. Furthermore, exploring combination strategies, such as pairing this compound with agents that target parallel or downstream pathways, may unlock synergistic anti-tumor effects and provide new avenues for treating aggressive and resistant cancers.

References

- 1. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]

- 2. scbt.com [scbt.com]

- 3. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Overview of preclinical research and findings for Smyd3-IN-1

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific preclinical data for a compound designated "Smyd3-IN-1". This guide provides a comprehensive overview of the preclinical research and findings for representative small molecule inhibitors of SMYD3, such as BCI-121, to serve as a technical reference for researchers, scientists, and drug development professionals in the field.

Introduction to SMYD3 as a Therapeutic Target

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a compelling target in oncology.[1] SMYD3 catalyzes the methylation of histone and non-histone proteins, thereby regulating gene expression and signaling pathways critical for cell proliferation, survival, and migration.[1][2] Overexpression of SMYD3 is observed in a variety of cancers, including colorectal, breast, liver, and bladder cancers, and often correlates with poor prognosis.[3][4] The enzyme primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), modifications associated with transcriptional activation.[2][5] Additionally, SMYD3 can methylate non-histone targets such as MAP3K2, VEGFR1, and AKT, further promoting oncogenic signaling.[6] Inhibition of SMYD3, therefore, presents a promising therapeutic strategy to counteract its pro-tumorigenic functions.

Quantitative Preclinical Data for SMYD3 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for representative SMYD3 inhibitors.

In Vitro Efficacy of SMYD3 Inhibitors

| Compound | Assay Type | Cell Line | Effect | Concentration/IC50 | Reference |

| BCI-121 | Cell Proliferation | HT29 (Colorectal) | Inhibition of cell growth | 100 µM | [1] |

| BCI-121 | Cell Cycle Analysis | HT29 (Colorectal) | Increased S-phase fraction | 100 µM | [1] |

| BCI-121 | Histone Methylation | HCT116 (Colorectal) | Reduction in global H3K4me2/3 and H4K5me levels | Not specified | [1] |

| BCI-121 | Gene Expression | OVCAR-3 (Ovarian) | Decreased expression of SMYD3 target genes (cMET, WNT10B, CDK2) | 100 µM | [1] |

| BCI-121 | Histone Methylation | P301S Tau mouse model (PFC) | Reduction in elevated H3K4me3 levels | 1 mg/kg (i.p.) | [7] |

In Vivo Efficacy of SMYD3 Inhibition

| Model | Treatment | Dosing Schedule | Outcome | Reference |

| Nude mice with T24 and 5637 bladder cancer xenografts | SMYD3 shRNA | N/A | Significantly smaller tumors | [3] |

| P301S Tau transgenic mice | BCI-121 | 1 mg/kg, once daily for 3 days (i.p.) | Normalization of H3K4me3 levels in the prefrontal cortex | [7] |

| Nude mice with HCC xenografts | SMYD3 knockdown | N/A | Significantly suppressed tumor growth | [8] |

| H1092 SCLC xenograft model | SMYD3 inhibitor | Not specified | Synergistic efficacy with cyclophosphamide | [6] |

Experimental Protocols

Cell Proliferation Assay (WST-1 Assay)

-

Cell Seeding: Cancer cell lines (e.g., HT29, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the SMYD3 inhibitor (e.g., BCI-121) or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Western Blot for Histone Methylation

-

Cell Lysis: Cells treated with the SMYD3 inhibitor or control are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me2/3, anti-H4K5me) and a loading control (e.g., anti-β-actin or anti-histone H3).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for SMYD3 or a control IgG.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked protein-DNA complexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known SMYD3 target genes (e.g., cMET, WNT10B, CDK2).

-

Data Analysis: The enrichment of the target gene promoters is calculated relative to the input and IgG controls.[3]

Visualizations

SMYD3 Signaling Pathway

Caption: SMYD3 oncogenic signaling in the nucleus and cytoplasm and its inhibition.

Experimental Workflow for SMYD3 Inhibitor Evaluation

Caption: A typical preclinical workflow for the evaluation of a SMYD3 inhibitor.

References

- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of SET and MYND Domain-Containing Protein 3 (SMYD3) Expression in Gallbladder Cancer: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMYD3 promotes hepatocellular carcinoma progression by methylating S1PR1 promoters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Optimal Dosage of Smyd3-IN-1 for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers initiating in vivo animal studies with Smyd3-IN-1, a potent and irreversible inhibitor of the SET and MYND domain-containing protein 3 (SMYD3) methyltransferase. Due to the limited publicly available in vivo data for this compound, this document outlines a recommended experimental workflow for determining the optimal dosage, drawing upon available in vitro data and in vivo studies of other SMYD3 inhibitors.

Introduction to Smyd3 and this compound

SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[1] Overexpression of SMYD3 has been implicated in the development and progression of various cancers, including colorectal, hepatocellular, and breast carcinomas, making it an attractive therapeutic target.[2][3] this compound (also known as compound 29) is a highly potent, irreversible inhibitor of SMYD3 with a reported IC50 of 11.7 nM.[4] Its covalent mechanism of action offers the potential for sustained target engagement and durable pharmacological effects.[4]

Smyd3 Signaling Pathways

SMYD3 exerts its oncogenic functions through the regulation of several key signaling pathways. It can methylate and activate MAP3K2, a component of the RAS/RAF/MEK/ERK pathway, promoting cancer cell proliferation.[4] Additionally, SMYD3 has been shown to interact with and regulate the activity of other important cancer-related proteins such as VEGFR1 and AKT1.[5] The diagram below illustrates a simplified overview of some of the signaling pathways involving SMYD3.

Caption: Simplified diagram of Smyd3 signaling pathways and the inhibitory action of this compound.

Quantitative Data Summary

While direct in vivo dosage data for this compound is not currently available in the public domain, the following tables summarize its in vitro potency and provide context from in vivo studies of other SMYD3 inhibitors.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Mechanism of Action | Reference |

| This compound | SMYD3 | 11.7 | Irreversible (Covalent) | [4] |

Table 2: In Vivo Dosages of Other SMYD3 Inhibitors

| Compound | Animal Model | Dosage | Route of Administration | Dosing Schedule | Therapeutic Area | Reference |

| BCI-121 | P301S Tau Mice | 1 mg/kg | Not Specified | Once daily for 3 days | Tauopathy | [6] |

| BCI-121 | Nude Mice (Endometrial Cancer Xenograft) | 50 mg/kg | Not Specified | Thrice weekly for 6 weeks | Cancer | [7] |

Experimental Protocols

The following protocols are proposed as a starting point for determining the optimal in vivo dosage of this compound. It is critical to perform dose-range-finding and toxicity studies before commencing efficacy experiments.

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animals.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve this compound in a minimal amount of DMSO to create a stock solution. For example, create a 10 mg/mL stock.

-

In a separate sterile vial, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

-

If necessary, gently sonicate the final formulation to ensure complete dissolution.

-

Visually inspect the solution for any precipitation or cloudiness. The final formulation should be a clear solution.

-

Prepare the formulation fresh on the day of administration.

Note: The optimal vehicle composition may need to be determined empirically based on the solubility and stability of this compound.

Protocol 2: Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound and to identify a range of safe and biologically active doses for efficacy studies.

Animal Model:

-

Species: Mouse (e.g., C57BL/6 or BALB/c)

-

Age: 6-8 weeks

-

Sex: Female or male (use a single sex to reduce variability)

-

Number of animals: 3-5 per group

Procedure:

-

Acclimate animals for at least one week before the start of the study.

-

Randomly assign animals to treatment groups (e.g., vehicle control and at least 3-4 dose levels of this compound). Based on the data for other inhibitors, a starting dose range could be 1, 10, 50, and 100 mg/kg.

-

Administer a single dose of the formulated this compound or vehicle via the intended route of administration (e.g., intraperitoneal injection or oral gavage).

-

Monitor animals daily for at least 14 days for clinical signs of toxicity, including:

-

Changes in body weight (measure daily for the first week, then every other day).

-

Changes in food and water consumption.

-

Changes in behavior (e.g., lethargy, aggression).

-

Physical appearance (e.g., ruffled fur, hunched posture).

-

-

At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

-

The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in organ pathology, or mortality).

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the pharmacokinetic profile of this compound and to assess its target engagement in vivo.

Animal Model:

-

Same as for the MTD study.

Procedure:

Pharmacokinetics (PK):

-

Administer a single, well-tolerated dose of this compound to a cohort of animals.

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamics (PD):

-

Administer a single dose of this compound or vehicle to separate cohorts of animals.

-

At selected time points post-dose (e.g., 2, 8, 24, and 48 hours), euthanize the animals and collect tissues of interest (e.g., tumor tissue if using a xenograft model, or relevant organs).

-

Prepare tissue lysates and analyze for the levels of SMYD3 target methylation marks (e.g., H3K4me3 or methylation of non-histone targets like MAP3K2) using techniques such as Western blotting or mass spectrometry.

-

Correlate the changes in methylation marks with the plasma concentration of this compound to establish a PK/PD relationship.

Experimental Workflow for In Vivo Studies

The following diagram outlines a logical workflow for conducting in vivo studies with this compound.

Caption: A logical workflow for determining the optimal in vivo dosage of this compound.

Conclusion

The successful in vivo application of this compound requires a systematic approach to determine its optimal dosage and administration schedule. While direct in vivo data is currently lacking, the protocols and workflow outlined in these application notes provide a robust framework for researchers to conduct the necessary preclinical studies. Careful execution of dose-finding, pharmacokinetic, and pharmacodynamic experiments will be essential to unlock the therapeutic potential of this promising SMYD3 inhibitor. Researchers are strongly encouraged to consult relevant institutional and national guidelines for animal welfare and experimental conduct.

References

- 1. mdpi.com [mdpi.com]

- 2. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Detecting H3K4me3 Levels Following Smyd3-IN-1 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the detection of Histone H3 lysine 4 trimethylation (H3K4me3) levels by Western blot following treatment of cells with Smyd3-IN-1, a small molecule inhibitor of the SMYD3 methyltransferase.

Introduction

SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase that plays a crucial role in gene expression regulation by modifying histones.[1] Specifically, SMYD3 catalyzes the methylation of histone H3 at lysine 4 (H3K4), a modification generally associated with transcriptional activation.[2] Overexpression of SMYD3 has been implicated in various cancers, including breast, liver, and colorectal cancers, making it a promising target for therapeutic intervention.[2][3] this compound is an inhibitor that binds to the active site of the SMYD3 enzyme, blocking its ability to methylate histones and thereby theoretically reducing H3K4me3 levels.[2] This protocol details the use of Western blotting to quantify the changes in global H3K4me3 levels in cells treated with this compound, providing a method to assess the inhibitor's efficacy.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the overall experimental workflow.

References

Application Notes and Protocols for Smyd3-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that plays a crucial role in transcriptional regulation through the methylation of both histone and non-histone proteins.[1][2] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] Smyd3 primarily catalyzes the di- and tri-methylation of Histone 3 at Lysine 4 (H3K4me2/3), marks associated with active gene transcription.[2][3] Additionally, it has been shown to methylate other histone residues such as H4K5 and H4K20, as well as non-histone targets including MAP3K2, VEGFR1, and ERα.[4][5][6][7]

Smyd3-IN-1 is a potent, irreversible, and selective inhibitor of Smyd3. These application notes provide a comprehensive guide for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to investigate the role of Smyd3 in gene regulation and the efficacy of its inhibition.

Quantitative Data on Smyd3 Inhibitors

The following tables summarize the quantitative data for this compound and other commonly used Smyd3 inhibitors.

Table 1: In Vitro Efficacy of Smyd3 Inhibitors

| Inhibitor | Target | IC50 | Assay Conditions | Reference |

| This compound | Smyd3 | 11.7 nM | In vitro enzymatic assay | [8] |

Table 2: Cellular Effects of Smyd3 Inhibitors

| Inhibitor | Cell Lines | Concentration | Treatment Time | Observed Effect | Reference |

| BCI-121 | HCT116, OVCAR-3 | 100 µM | 72 hours | Abolished Smyd3 binding to target gene promoters (ChIP assay) | [9] |

| BCI-121 | HT29 | 100 µM | 48 hours | Significant reduction in global H3K4me2/3 and H4K5me levels | [9] |

| BCI-121 | Tau mice | 1 mg/kg/day (i.p.) | 3 days | Reversed elevated H3K4me3 levels in the prefrontal cortex | [10] |

| Inhibitor-4 | MCF7, MDA-MB-231 | 50, 100, 200 µM | - | Extended cell doubling time | [11] |

| Inhibitor-4 | DLD-1, A549 | Various | 48 hours | Reduced cell viability | [1] |

Signaling Pathways Involving Smyd3

Smyd3 is involved in key signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is crucial for interpreting the effects of Smyd3 inhibition.

Figure 1: Smyd3 involvement in the Ras/Raf/MEK/ERK and HGF/MET signaling pathways.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay using this compound

This protocol provides a detailed methodology for performing a ChIP assay to investigate the effect of this compound on the binding of Smyd3 to its target gene promoters.

Materials:

-

This compound (dissolved in DMSO)

-

Cell culture medium

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Ice-cold PBS

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Chromatin shearing buffer

-

Sonicator

-

Anti-Smyd3 antibody

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate duration (e.g., 24-72 hours). Based on the IC50 of 11.7 nM, a starting concentration range of 50-200 nM can be tested.

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect them by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei and discard the supernatant.

-

Resuspend the nuclear pellet in nuclear lysis buffer.

-

-

Chromatin Shearing:

-

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

-

Take an aliquot of the pre-cleared chromatin as "input" control.

-

Incubate the remaining chromatin with an anti-Smyd3 antibody or normal IgG overnight at 4°C with rotation.

-

Add pre-blocked Protein A/G magnetic beads and incubate for at least 2 hours at 4°C.

-

-

Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

-

Treat with RNase A and then Proteinase K.

-

-

DNA Purification:

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA and the input DNA by qPCR using primers specific for the promoter regions of known Smyd3 target genes.

-

Calculate the enrichment of Smyd3 at the target promoters relative to the IgG control and normalize to the input.

-

Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.

Conclusion

This compound is a valuable tool for dissecting the molecular mechanisms of Smyd3-mediated gene regulation. The provided protocols and data serve as a comprehensive resource for researchers employing ChIP assays to investigate the effects of Smyd3 inhibition on chromatin dynamics and gene expression. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment time, is essential for obtaining robust and reproducible results.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Smyd3-IN-1 in Colorectal Cancer Xenograft Models

For Research Use Only.

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant contributor to oncogenesis.[1] Overexpressed in a variety of malignancies, including colorectal cancer (CRC), SMYD3 plays a crucial role in regulating gene expression by methylating both histone and non-histone proteins.[2][3] Its activity promotes the transcription of numerous oncogenes, driving cancer cell proliferation, survival, and metastasis.[4][5] High SMYD3 expression is often associated with advanced tumor stages and poor prognosis in CRC patients.[3]

Smyd3-IN-1 is a potent and selective small-molecule inhibitor of SMYD3's methyltransferase activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in preclinical colorectal cancer xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action

SMYD3 exerts its oncogenic functions through multiple signaling pathways. It was initially identified as a histone H3-lysine 4 (H3K4) methyltransferase, a mark associated with active gene transcription.[6] Subsequent research has revealed a broader substrate profile, including non-histone proteins that are key components of major cancer signaling cascades.[7][8]

Notably, SMYD3 can methylate and activate MAP3K2, a kinase upstream of the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in colorectal cancer.[5][8] SMYD3 also targets and activates other critical proteins like AKT1 and the human epidermal growth factor receptor 2 (HER2).[8] Furthermore, recent studies have highlighted a pivotal role for SMYD3 in colorectal cancer stem cells (CRC-SCs) by methylating and modulating the transcriptional activity of the c-MYC oncoprotein.[9][10]

This compound is designed to competitively bind to the active site of SMYD3, preventing the methylation of its downstream targets.[2] This inhibition is expected to downregulate oncogenic signaling pathways, leading to reduced cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.

Experimental Protocols

This section details a representative protocol for evaluating the efficacy of this compound in a subcutaneous colorectal cancer xenograft model.

Materials and Reagents

-

Cell Line: Human colorectal cancer cell line HCT116 or HT-29.[11]

-

Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).[12]

-

This compound: Provided as a powder.

-

Vehicle Solution: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Other Reagents: Matrigel (optional), sterile PBS, isoflurane, surgical tools, calipers.

Experimental Workflow

Detailed Procedure

-

Cell Preparation: Culture HCT116 or HT-29 cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take-rate) at a final concentration of 2 x 10⁷ cells/mL.

-

Tumor Implantation: Anesthetize the nude mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.[12]

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Begin measuring tumor volume with calipers every 2-3 days once tumors become palpable. The tumor volume can be calculated using the formula: (Length × Width²) / 2. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in 100% DMSO.

-

On each treatment day, dilute the stock solution with the remaining vehicle components to the final desired concentration.

-

Example Dosing: Administer this compound at a dose of 25 mg/kg and 50 mg/kg via intraperitoneal (i.p.) injection once daily. The vehicle control group should receive an equivalent volume of the vehicle solution.

-

-

Monitoring Efficacy:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period.

-

Monitor the animals for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).

-

The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

-

-

Study Termination and Tissue Collection: The study should be terminated after the pre-defined treatment period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).[13] Euthanize the mice, carefully excise the tumors, and record their final weight. A portion of the tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and another portion fixed in formalin for histological analysis (H&E, IHC).

Data Presentation and Expected Outcomes

The efficacy of this compound is evaluated by comparing tumor growth in the treated groups to the vehicle control group. Key metrics include tumor volume, final tumor weight, and body weight change.

Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group (n=10) | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) |

| Vehicle Control | Vehicle, i.p., QD | 1850 ± 210 | 1.9 ± 0.25 | - | +2.5 |

| This compound | 25 mg/kg, i.p., QD | 980 ± 155 | 1.0 ± 0.18 | 47% | -1.8 |

| This compound | 50 mg/kg, i.p., QD | 520 ± 95 | 0.5 ± 0.11 | 72% | -4.5 |

| Positive Control | e.g., 5-FU, 20 mg/kg | 650 ± 110 | 0.7 ± 0.13 | 65% | -8.0 |

TGI (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. Data presented are hypothetical and for illustrative purposes only.

Table 2: Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue

| Treatment Group | Mean Relative p-ERK Expression (vs. Control) | Mean Relative H3K4me3 Level (vs. Control) | Mean Ki-67 Positive Cells (%) |

| Vehicle Control | 1.00 | 1.00 | 85% |

| This compound (50 mg/kg) | 0.35 | 0.45 | 30% |

Data are hypothetical, based on expected mechanism of action. Analysis performed on tumor lysates or sections collected at study endpoint.

Conclusion

The protocols and notes provided here offer a framework for assessing the preclinical efficacy of this compound in colorectal cancer xenograft models. Inhibition of SMYD3 represents a promising therapeutic strategy, and these in vivo studies are a critical step in the evaluation of novel inhibitors.[4][14] Researchers should expect that effective inhibition of SMYD3 will lead to significant tumor growth inhibition, accompanied by molecular changes in downstream signaling pathways and markers of cell proliferation.

References

- 1. metaphactory [semopenalex.org]

- 2. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Tailoring a novel colorectal cancer stem cell-targeted therapy by inhibiting the SMYD3/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SMYD3 Identified as Key Therapeutic Target for Colorectal Cancer Stem Cells – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]

- 11. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.10. Colorectal Carcinoma Xenograft Model [bio-protocol.org]

- 13. altogenlabs.com [altogenlabs.com]

- 14. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Studying Ras-Driven Cancers with Smyd3-IN-1

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Ras-driven cancers, characterized by mutations in the RAS family of oncogenes (KRAS, HRAS, NRAS), are among the most prevalent and difficult-to-treat malignancies. The hyperactivation of Ras signaling cascades, particularly the RAF-MEK-ERK (MAPK) pathway, drives uncontrolled cell proliferation, survival, and tumor progression. Recent research has identified SET and MYND domain-containing protein 3 (Smyd3) as a critical regulator of oncogenic Ras signaling.[1][2][3] Smyd3, a lysine methyltransferase, is overexpressed in numerous human tumors and has been shown to potentiate the MAPK pathway by methylating MAP3K2 (also known as MEKK2).[1][2][3][4] This methylation event at lysine 260 of MAP3K2 prevents the binding of the protein phosphatase 2A (PP2A) complex, a key negative regulator, leading to sustained activation of the downstream signaling cascade.[1][2][3][5]

The development of small molecule inhibitors targeting Smyd3 presents a promising therapeutic strategy for Ras-driven cancers. Smyd3-IN-1 is a potent, irreversible, and selective inhibitor of Smyd3.[6] These application notes provide a comprehensive guide for researchers on utilizing this compound to study and potentially target Ras-driven cancers.

This compound: A Potent Tool for Ras-Driven Cancer Research

This compound offers a valuable tool for investigating the role of Smyd3 in the pathophysiology of Ras-mutant tumors. Its high potency and selectivity allow for precise interrogation of Smyd3-dependent cellular processes.

Quantitative Data for Smyd3 Inhibitors

The following table summarizes the biochemical and cellular activities of this compound and other notable Smyd3 inhibitors. This data is essential for designing experiments and interpreting results.

| Inhibitor | Type | IC50 (nM) | Cell-Based Assay Data | Reference |

| This compound | Irreversible | 11.7 | GI50 = 17.69 µM (HepG2, 3D colony formation) | [6] |

| BCI-121 | Reversible | - | Inhibits proliferation in various cancer cell lines (e.g., HT29, HCT116) at concentrations around 100 µM.[7] | [7] |

| EPZ031686 | Reversible | 3 | Decreases MAP3K2-K260 trimethylation in a dose-dependent manner in HeLa cells. | [8] |

| GSK2807 | Reversible | 130 (Ki = 14 nM) | - | |

| BAY-6035 | Reversible | 88 | Decreases MAP3K2-K260 trimethylation in a dose-dependent manner in HeLa cells. | [8] |

Signaling Pathway

The diagram below illustrates the central role of Smyd3 in the Ras-driven MAPK signaling pathway and the mechanism of action for Smyd3 inhibitors.

References

- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

A Detailed Guide for Treating Small Cell Lung Cancer (SCLC) Cell Lines with Smyd3-IN-1

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy characterized by rapid tumor growth and the early development of widespread metastases. While initially sensitive to chemotherapy, SCLC almost invariably relapses with acquired resistance, leading to poor patient outcomes. The lysine methyltransferase SMYD3 (SET and MYND domain-containing protein 3) has emerged as a promising therapeutic target in various cancers, including SCLC. SMYD3 is overexpressed in SCLC and plays a crucial role in promoting chemoresistance, particularly to alkylating agents[1][2][3]. Smyd3-IN-1 is a potent and selective inhibitor of SMYD3, offering a valuable tool for investigating the therapeutic potential of targeting this enzyme in SCLC.

This guide provides detailed application notes and protocols for the treatment of SCLC cell lines with this compound, summarizing key quantitative data and outlining methodologies for essential experiments to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of Smyd3 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | Parameter | Value | Reference |

| H209 | SCLC | Smyd3 inhibitor (unspecified) in combination with 4H-CP | Relative Growth Inhibition | Potentiates alkylating agent efficacy | [1] |

| H1048 | SCLC | EPZ031686 (Smyd3i) | RNF113A K20me3 levels | Decreased upon treatment | [4] |